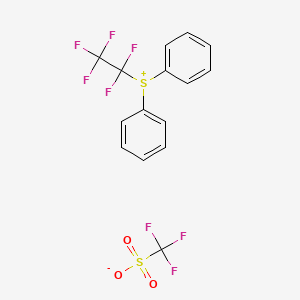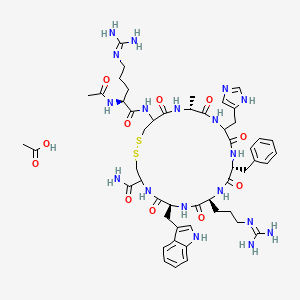
(S)-N-(1,4-Dihydroxybutan-2-yl)-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(1,4-Dihydroxybutan-2-yl)-4-fluorobenzenesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorobenzenesulfonamide group and a dihydroxybutan-2-yl moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1,4-Dihydroxybutan-2-yl)-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with (S)-1,4-dihydroxybutane-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and yield while minimizing the risk of contamination and exposure to hazardous chemicals.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(1,4-Dihydroxybutan-2-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the dihydroxybutan-2-yl moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The fluorine atom in the fluorobenzenesulfonamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-N-(1,4-Dihydroxybutan-2-yl)-4-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (S)-N-(1,4-Dihydroxybutan-2-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic or biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-N-(1,4-Dihydroxybutan-2-yl)-4-chlorobenzenesulfonamide
- (S)-N-(1,4-Dihydroxybutan-2-yl)-4-bromobenzenesulfonamide
- (S)-N-(1,4-Dihydroxybutan-2-yl)-4-iodobenzenesulfonamide
Uniqueness
(S)-N-(1,4-Dihydroxybutan-2-yl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes the compound more resistant to metabolic degradation and enhances its potential as a therapeutic agent.
Propiedades
Fórmula molecular |
C10H14FNO4S |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
N-[(2S)-1,4-dihydroxybutan-2-yl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C10H14FNO4S/c11-8-1-3-10(4-2-8)17(15,16)12-9(7-14)5-6-13/h1-4,9,12-14H,5-7H2/t9-/m0/s1 |
Clave InChI |
AHBRFILUDZBNNO-VIFPVBQESA-N |
SMILES isomérico |
C1=CC(=CC=C1F)S(=O)(=O)N[C@@H](CCO)CO |
SMILES canónico |
C1=CC(=CC=C1F)S(=O)(=O)NC(CCO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


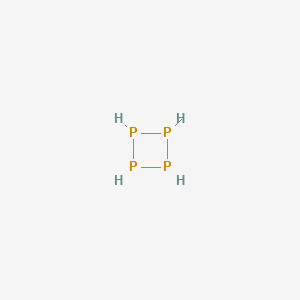
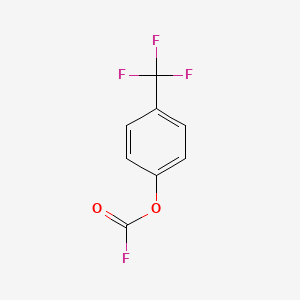
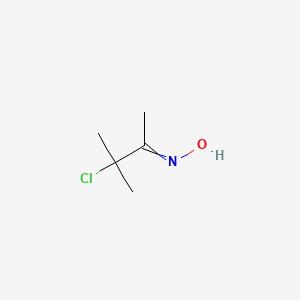
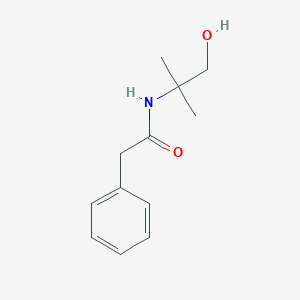
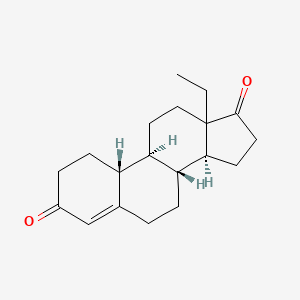
![2,3-Diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14752851.png)
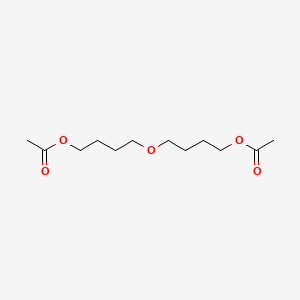
![N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide](/img/structure/B14752857.png)
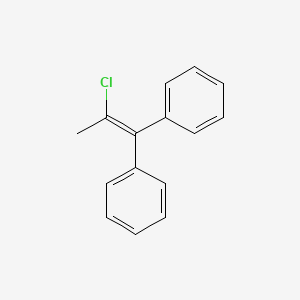
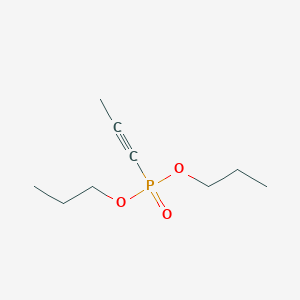
![N,N-diethylethanamine;5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione](/img/structure/B14752867.png)
